3,6-dihydro-2H-pyran-2-carboxylic acid
Overview
Description
3,6-Dihydro-2H-pyran-2-carboxylic acid: is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom and a carboxylic acid group. This compound is part of the broader class of pyrans, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3,6-dihydro-2H-pyran-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, leading to the formation of dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions include various substituted pyrans, oxidized derivatives, and reduced forms of the original compound. These products can have different chemical and physical properties, making them useful in various applications.
Scientific Research Applications
3,6-Dihydro-2H-pyran-2-carboxylic acid has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dihydro-2H-pyran-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran derivative with similar structural features but different reactivity and applications.
5,6-Dihydro-2H-pyran-2-one: A related compound with a lactone structure, used in different chemical and biological contexts.
Uniqueness
3,6-Dihydro-2H-pyran-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h1-2,5H,3-4H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKSSDYRPRYGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116233-54-6 | |
Record name | 3,6-dihydro-2H-pyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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